molecular formula C13H15NO5S B14919249 [(2-{[4-(Ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid

[(2-{[4-(Ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid

Cat. No.: B14919249
M. Wt: 297.33 g/mol
InChI Key: AHFYWIVSUVPYKT-UHFFFAOYSA-N
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Description

2-({2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is a complex organic compound with a unique structure that includes an ethoxycarbonyl group, an anilino group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of ethyl 4-aminobenzoate with ethyl chloroacetate in the presence of a base to form an intermediate. This intermediate is then reacted with thioglycolic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(ethoxycarbonyl)-2-morpholinoanilino]-2-oxoethoxy}acetic acid
  • 2-{2-[2,5-di(methoxycarbonyl)anilino]-2-oxoethoxy}acetic acid

Uniqueness

2-({2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C13H15NO5S/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-20-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

AHFYWIVSUVPYKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)O

Origin of Product

United States

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